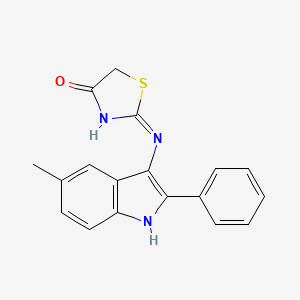
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- is a heterocyclic compound that features a thiazolone ring fused with an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- typically involves the reaction of 5-methyl-2-phenyl-1H-indole-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired thiazolone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways .
類似化合物との比較
Similar Compounds
5-Methyl-2-phenyl-1H-indole-3-acetic acid: Another indole derivative with potential biological activity.
Indole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- is unique due to its fused thiazolone and indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
生物活性
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- is a synthetic compound that combines a thiazolone ring and an indole moiety, which are known for their diverse biological activities. The molecular formula of this compound is C16H15N3OS, with a molecular weight of approximately 299.37 g/mol. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound features a thiazolone group that can undergo nucleophilic substitution reactions, while the indole portion can participate in electrophilic aromatic substitutions. The amino group enhances its nucleophilic character, allowing for various chemical transformations. The synthesis typically involves multi-step synthetic routes optimized for yield and purity, often utilizing solvents like ethanol or dimethylformamide .
Biological Activity Overview
Research indicates that compounds similar to 4(5H)-Thiazolone can interact with various biological macromolecules, influencing biochemical pathways and exhibiting therapeutic potential. This section details the biological activities observed in studies involving this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazolone derivatives, including 4(5H)-Thiazolone. For instance:
- Antibacterial Activity : Compounds structurally related to thiazolone have demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. In one study, derivatives were screened at a concentration of 1 µg/mL using the cup plate method .
- Antifungal Activity : Similar derivatives were also tested for antifungal properties against Aspergillus niger and Aspergillus oryzae, showing promising results .
| Microorganism | Activity | Concentration Tested |
|---|---|---|
| Escherichia coli | Antibacterial | 1 µg/mL |
| Staphylococcus aureus | Antibacterial | 1 µg/mL |
| Aspergillus niger | Antifungal | 1 µg/mL |
| Aspergillus oryzae | Antifungal | 1 µg/mL |
Enzyme Inhibition
The thiazolone structure has been associated with enzyme inhibition properties. For example, derivatives have been designed to inhibit tyrosinase, an enzyme involved in melanin production. Some thiazolone derivatives showed stronger inhibitory activities than traditional inhibitors like kojic acid .
| Compound | IC50 Value (µM) | Type of Inhibition |
|---|---|---|
| (Z)-BPT Derivative 1 | 189 | Competitive |
| (Z)-BPT Derivative 2 | Varies | Mixed-type |
Study on Thiazolone Derivatives
A recent study synthesized various thiazolone derivatives and assessed their biological activities. Among these, certain compounds exhibited notable cytotoxic effects against cancer cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The most active compound displayed an IC50 value lower than 10 µM in these assays .
Molecular Docking Studies
In silico assessments have been conducted to evaluate the binding interactions of thiazolone derivatives with key biological targets. Molecular docking studies indicated strong binding affinities to active sites of enzymes like MurD and DNA gyrase, supporting their potential as antimicrobial agents .
特性
CAS番号 |
126193-48-4 |
|---|---|
分子式 |
C18H15N3OS |
分子量 |
321.4 g/mol |
IUPAC名 |
2-[(5-methyl-2-phenyl-1H-indol-3-yl)imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15N3OS/c1-11-7-8-14-13(9-11)17(21-18-20-15(22)10-23-18)16(19-14)12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,20,21,22) |
InChIキー |
CESPOXQLSRKAMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2N=C3NC(=O)CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















